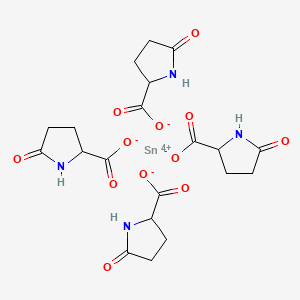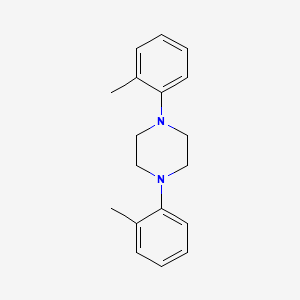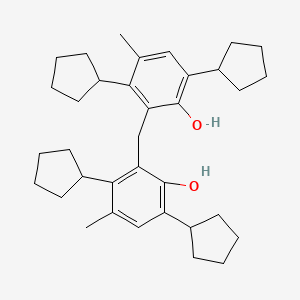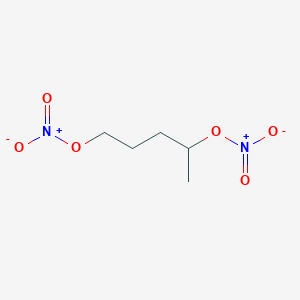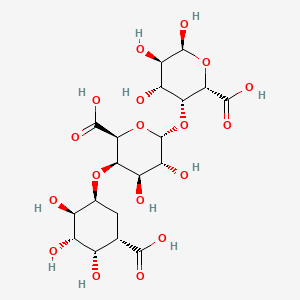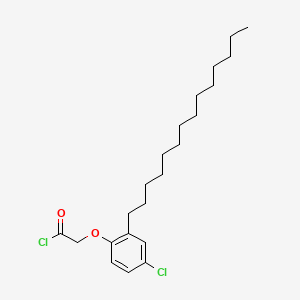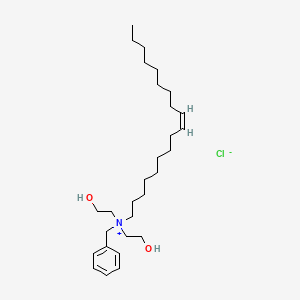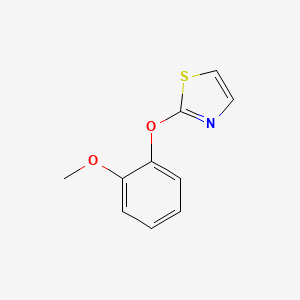
2-(o-Methoxyphenoxy)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Methoxyphenoxy)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the o-methoxyphenoxy group attached to the thiazole ring imparts unique chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Methoxyphenoxy)thiazole typically involves the reaction of o-methoxyphenol with a thiazole precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of o-methoxyphenol with thiourea and a halogenated ketone under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as silica-supported tungstosilisic acid to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(o-Methoxyphenoxy)thiazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(o-Methoxyphenoxy)thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(o-Methoxyphenoxy)thiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-(o-Methoxyphenoxy)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat skin infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives
Eigenschaften
CAS-Nummer |
39572-10-6 |
|---|---|
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-1,3-thiazole |
InChI |
InChI=1S/C10H9NO2S/c1-12-8-4-2-3-5-9(8)13-10-11-6-7-14-10/h2-7H,1H3 |
InChI-Schlüssel |
HMYOSXCMLRLQFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


